5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This could involve various chemical reactions, purification methods, and yield optimization strategies .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Characterization
A study by Jayarajan et al. (2019) highlighted the synthesis of compounds through a three-component reaction, resulting in substances that were characterized using FT-IR, NMR, and X-ray diffraction. Computational chemistry methods supported these findings, with a focus on non-linear optical (NLO) properties and molecular docking analyses to explore potential anticancer activities (Jayarajan et al., 2019).
Potential Biological Activities
Anticancer Activity
The synthesized compounds showed remarkable interactions with the colchicine binding site of tubulin, suggesting a potential for inhibiting tubulin polymerization and anticancer activity. This was supported by molecular docking studies (Jayarajan et al., 2019).
Antimicrobial Activity
Another study explored the synthesis of derivatives from isonicotinic acid hydrazide, leading to compounds that exhibited antimicrobial activity. The study highlighted the antimicrobial potential of these compounds, particularly against various pathogens (Bayrak et al., 2009).
Receptor Binding Assay
A receptor binding assay of synthesized compounds revealed affinity constants for dopamine receptors, indicating potential as dopamine receptor ligands. This suggests possible applications in neurological disorders or as therapeutic agents for conditions influenced by dopamine signaling (Yang Fang-wei, 2013).
Structural Studies
Structural and conformational studies of solvated derivatives have been conducted, providing insight into their molecular geometries and potential interactions at the molecular level. These studies are essential for understanding the mechanisms of action and optimizing the biological properties of these compounds (Banerjee et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-(pyridin-4-ylmethyl)pyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-15-3-1-14(2-4-15)11-25-18-12-26-17(9-16(18)23)19(24)22-10-13-5-7-21-8-6-13/h1-9,12H,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLFESLRLRTWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NCC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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